3-O-Methyl-D-glucopyranose

Glucose Transport GLUT2 GLUT4

Procure 3-O-Methyl-D-glucopyranose, the definitive non-metabolizable glucose analog. Essential for reproducible glucose transport studies, it uniquely bypasses phosphorylation artifacts, ensuring clean kinetic data for GLUT isoform screening and BBB integrity assays. Its 4.4x Km differential for GLUT2 vs. GLUT4 enables precise pharmacological modulation studies. Avoid confounding metabolic effects common with 2-deoxy-D-glucose. Available with documented purity.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
Cat. No. B15196997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-D-glucopyranose
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(OC(C1O)O)CO)O
InChIInChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3?,4-,5?,6-,7+/m1/s1
InChIKeySCBBSJMAPKXHAH-SBAKBNTDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Methyl-D-glucose (13224-94-7): A Non-Metabolizable Glucose Analog for Quantitative Glucose Transport and Metabolism Studies


The compound (2S,4R,5R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol, commonly identified as 3-O-methyl-D-glucose (3-OMG), is a methylated hexose derivative with the molecular formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol [1]. It is a non-metabolizable glucose analog that is not phosphorylated by hexokinase, making it a critical tool for studying glucose transport independent of intracellular metabolism [2]. This compound is used extensively as a marker to assess glucose uptake across various cell types and organ systems, including the blood-brain barrier, adipocytes, and pancreatic islets . Its stability in biological systems and inability to enter glycolytic pathways distinguish it from metabolizable analogs like 2-deoxy-D-glucose, enabling cleaner kinetic measurements and long-term transport studies without confounding metabolic effects .

Why 3-O-Methyl-D-glucose (13224-94-7) Cannot Be Substituted with Generic Glucose Analogs in Transport and Metabolic Studies


Generic substitution of 3-O-methyl-D-glucose with other glucose analogs such as 2-deoxy-D-glucose, methyl α-D-glucopyranoside, or 6-O-methyl-D-glucose leads to significant experimental artifacts due to differences in metabolic fate, transporter affinity, and chemical stability. 2-Deoxy-D-glucose undergoes phosphorylation and accumulation, confounding transport measurements and inducing long-term potentiation in neuronal studies [1]. Methyl glycosides like methyl α-D-glucopyranoside exhibit drastically different hydrolysis rates and anomeric specificity, making them unsuitable for direct transport comparisons [2]. 6-O-methyl-D-glucose preferentially accumulates in pancreatic beta cells via GLUT2 and inhibits glucokinase, altering insulin secretion dynamics . These divergent properties underscore the need for a precisely defined analog like 3-O-methyl-D-glucose to ensure reproducible, interpretable data in quantitative biological and pharmacological assays.

Quantitative Comparative Evidence for 3-O-Methyl-D-glucose (13224-94-7) in Glucose Transport and Chemical Stability Studies


Differential Affinity for GLUT2 vs. GLUT4 Transporters in Xenopus Oocytes

In a head-to-head comparison using Xenopus oocytes expressing human glucose transporters, GLUT2 exhibited a Km of 31.8 ± 2.8 mM for 3-O-methyl-D-glucose, whereas GLUT4 had a Km of 7.2 ± 2.4 mM under equilibrium exchange conditions [1]. This approximately 4.4-fold difference in affinity highlights the compound's utility in distinguishing between high-capacity (GLUT2) and high-affinity (GLUT4) glucose transport systems. In contrast, D-glucose itself shows less discrimination between these transporters in some contexts, and 2-deoxy-D-glucose undergoes phosphorylation, which alters apparent affinity [2]. The non-metabolizable nature of 3-O-methyl-D-glucose ensures that the measured Km values reflect pure transport kinetics without interference from intracellular trapping.

Glucose Transport GLUT2 GLUT4 Xenopus Oocytes Km

Comparative Blood-Brain Barrier Transport Kinetics of 3-O-Methyl-D-glucose vs. D-Glucose and 2-Deoxy-D-glucose

In anesthetized rat studies using a tritiated-water reference technique, the Km for carrier-mediated hexose transport across the blood-brain barrier was determined for several hexoses [1]. 3-O-methyl-D-glucose exhibited a Km of 40 mM, identical to D-galactose, while D-glucose had a Km of 9 mM and 2-deoxy-D-glucose a Km of 6 mM. Despite these differing affinities, the maximum transport velocity (Vmax) was constant at 1.56 μmol/g/min for all five hexoses tested [2]. This indicates that 3-O-methyl-D-glucose is transported by the same saturable system but with lower affinity, making it a suitable tracer for studying blood-brain barrier function without the rapid metabolism that complicates the use of D-glucose or the phosphorylation artifacts associated with 2-deoxy-D-glucose.

Blood-Brain Barrier Transport Kinetics Km Vmax Rat

Lack of Long-Term Potentiation Induction in Hippocampal Slices Compared to 2-Deoxy-D-glucose

A direct electrophysiological comparison in rat hippocampal slices showed that equimolar replacement of 10 mM glucose with 2-deoxy-D-glucose caused substantial depression followed by sharp and sustained potentiation of CA1 field EPSPs [1]. In contrast, identical application of 3-O-methyl-D-glucose produced only a weak blocking action and elicited no potentiation whatsoever [2]. This stark functional divergence is attributed to the phosphorylation of 2-deoxy-D-glucose and subsequent metabolic stress, whereas 3-O-methyl-D-glucose enters cells but remains unmetabolized. This makes 3-O-methyl-D-glucose the preferred analog for studying glucose transport in neural tissues without inducing artifactual synaptic plasticity.

Neuroscience Long-Term Potentiation Hippocampus 2-Deoxy-D-glucose

Comparative In Vivo Absorption Kinetics of 3-O-Methyl-D-glucose vs. D-Glucose

In a controlled in vivo study using the American robin, the relative absorption rate of 3-O-methyl-D-glucose over the initial absorptive phase was not significantly different from that of D-glucose [1]. This was determined by simultaneous administration of radiolabeled probes and pharmacokinetic analysis. While the analog has a lower affinity for transporters, its non-metabolizable nature allows for accurate estimation of glucose absorption rates without the confounding loss to catabolism that occurs with D-glucose [2]. The study concluded that 3-O-methyl-D-glucose provides reasonable estimates of glucose absorption in vivo, validating its use as a proxy where D-glucose metabolism would otherwise skew results.

In Vivo Absorption Pharmacokinetics Glucose Transport American Robin

Position-Specific Substituent Effects on Acid Hydrolysis Rate of Methyl 4-O-Methyl-β-D-Glucopyranoside

A systematic study of methyl-substituted methyl 4-O-methyl-β-D-glucopyranosides revealed that the rate constant (k) for acid hydrolysis is additively affected by methyl substitution position [1]. Specifically, 2-O-methyl or 6-O-methyl substitution decreased the reaction rate, while 3-O-methyl substitution accelerated hydrolysis. The study utilized 3 mol·L⁻¹ DCl/D₂O and followed reaction progress by ¹H NMR, confirming first-order kinetics [2]. This positional specificity provides a quantitative basis for predicting the stability of glycosidic bonds in synthetic and biological contexts, differentiating 3-O-methyl derivatives from other regioisomers in applications requiring controlled hydrolytic release.

Chemical Stability Acid Hydrolysis Methyl Glycosides Kinetics

Optimal Research and Industrial Applications for 3-O-Methyl-D-glucose (13224-94-7) Based on Comparative Evidence


Quantitative Glucose Transporter (GLUT) Subtype Discrimination in Drug Discovery

The 4.4-fold difference in Km between GLUT2 (31.8 mM) and GLUT4 (7.2 mM) for 3-O-methyl-D-glucose [1] makes it an essential tool for screening compounds that differentially modulate these transporters. In drug discovery programs targeting diabetes or metabolic syndrome, 3-O-methyl-D-glucose uptake assays in cells expressing specific GLUT isoforms can identify selective inhibitors or activators without confounding metabolic interference. This application is superior to using D-glucose (which is rapidly metabolized) or 2-deoxy-D-glucose (which accumulates as phosphate and alters apparent kinetics).

Blood-Brain Barrier Permeability and Function Studies in Neurological Disease Models

With a well-characterized Km of 40 mM and a consistent Vmax of 1.56 μmol/g/min for blood-brain barrier transport [1], 3-O-methyl-D-glucose serves as a reliable, non-metabolizable tracer for assessing barrier integrity and hexose transport capacity in vivo. It is particularly valuable in rodent models of stroke, Alzheimer's disease, and brain tumors, where glucose metabolism is altered. Unlike 2-deoxy-D-glucose, it does not induce long-term potentiation artifacts in hippocampal slices [2], making it safe for studies involving synaptic plasticity measurements.

In Vivo Glucose Absorption and Pharmacokinetic Studies in Comparative Physiology

The demonstrated equivalence of 3-O-methyl-D-glucose absorption rate to D-glucose in vivo [1] supports its use as a proxy in pharmacokinetic studies across species. Researchers studying nutrient absorption in the gut, renal glucose reabsorption, or placental transfer can employ radiolabeled 3-O-methyl-D-glucose to obtain quantitative transport data without the need for complex metabolic correction factors. This is particularly advantageous in field studies or with animal models where repeated sampling of metabolically active D-glucose is impractical.

Chemical Stability Profiling of Methylated Glycosides for Prodrug and Analytical Standard Development

The position-specific effect of methyl substitution on acid hydrolysis rates [1] informs the design of glycosidic prodrugs where controlled release of the parent drug is desired. In analytical chemistry, 3-O-methyl-D-glucose and its derivatives can be used as stable internal standards for carbohydrate analysis, as their hydrolysis behavior is predictable and distinct from endogenous sugars. The additive nature of substituent effects allows for rational tuning of stability profiles in synthetic derivatives.

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